molecular formula C13H8O5 B13807862 7H-Furo(3,2-g)(1)benzopyran-6-carboxylic acid, 7-oxo-, methyl ester CAS No. 70527-59-2

7H-Furo(3,2-g)(1)benzopyran-6-carboxylic acid, 7-oxo-, methyl ester

Cat. No.: B13807862
CAS No.: 70527-59-2
M. Wt: 244.20 g/mol
InChI Key: BDODTGBOXYQHLF-UHFFFAOYSA-N
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Description

Methyl 7-oxo-7H-furo(3,2-g)(1)benzopyran-6-carboxylate is a complex organic compound with a unique structure that includes a furobenzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-oxo-7H-furo(3,2-g)(1)benzopyran-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the furobenzopyran ring system. Specific reagents and catalysts are used to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxo-7H-furo(3,2-g)(1)benzopyran-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 7-oxo-7H-furo(3,2-g)(1)benzopyran-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 7-oxo-7H-furo(3,2-g)(1)benzopyran-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    7H-Furo(3,2-g)(1)benzopyran-7-one: A related compound with similar structural features.

    4-Methoxy-7H-furo(3,2-g)(1)benzopyran-7-one: Another derivative with a methoxy group.

    Isopimpinellin: A compound with a similar furobenzopyran ring system.

Uniqueness

Methyl 7-oxo-7H-furo(3,2-g)(1)benzopyran-6-carboxylate is unique due to its specific functional groups and the potential for diverse chemical reactivity. Its distinct structure allows for various modifications, making it a valuable compound for research and industrial applications.

Properties

CAS No.

70527-59-2

Molecular Formula

C13H8O5

Molecular Weight

244.20 g/mol

IUPAC Name

methyl 7-oxofuro[3,2-g]chromene-6-carboxylate

InChI

InChI=1S/C13H8O5/c1-16-12(14)9-5-8-4-7-2-3-17-10(7)6-11(8)18-13(9)15/h2-6H,1H3

InChI Key

BDODTGBOXYQHLF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C3C(=C2)C=CO3)OC1=O

Origin of Product

United States

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